molecular formula C14H16N4O2S2 B5634864 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide

Cat. No. B5634864
M. Wt: 336.4 g/mol
InChI Key: NZDAMVZGNRLDQX-UHFFFAOYSA-N
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Description

This compound is part of a broader category of organic compounds that incorporate elements like thiadiazole and chromen. Its relevance lies in the chemical and physical properties that lend itself to potential applications in various fields, although non-medical applications are the focus here.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, such as the one-pot synthesis of derivatives involving components like bromoacetyl chromen-2-ones, amino-thiadiazole, and benzaldehydes (Merugu et al., 2020).

Molecular Structure Analysis

Compounds in this category typically feature a 'V'-shaped molecular structure, with the angles between the aromatic planes being significant for determining their properties. For instance, one study examined compounds with a difluoromethyl group and noted substantial intermolecular interactions like hydrogen bonds and π-interactions (Boechat et al., 2011).

Chemical Reactions and Properties

The reactions typically involve condensation processes, as seen in the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives, with catalysts like carbodiimide playing a crucial role (Yu et al., 2014).

Physical Properties Analysis

The physical properties of these compounds are often characterized by crystallography. For instance, studies have explored the crystal structures, revealing aspects like the orientation of the thiadiazole and acetamide units and the formation of dimers via hydrogen bonds (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties are typically studied in the context of reactivity and potential applications. For example, derivatives of thiadiazole have been synthesized for exploring their potential in various applications, focusing on their reactivity with different chemical groups (Wang et al., 2010).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c15-13-17-18-14(22-13)21-8-12(19)16-6-9-5-10-3-1-2-4-11(10)20-7-9/h1-4,9H,5-8H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDAMVZGNRLDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CNC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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